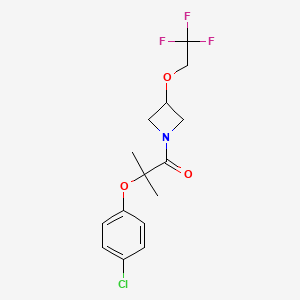

![molecular formula C15H11ClN2OS B2915648 2-[(4-Chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole CAS No. 28923-55-9](/img/structure/B2915648.png)

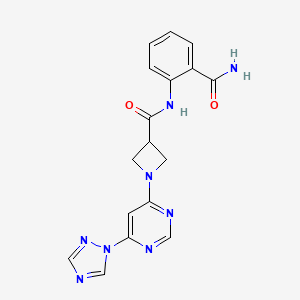

2-[(4-Chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[(4-Chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole” is a chemical compound with the molecular formula C9H8ClNS . It is a derivative of 1,3,4-oxadiazole, a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .Molecular Structure Analysis

The molecular structure of “2-[(4-Chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole” includes a 1,3,4-oxadiazole ring, a phenyl ring, and a 4-chlorophenyl group. The exact mass of the molecule is 197.0065981 g/mol .Physical And Chemical Properties Analysis

The compound has a molecular weight of 197.69 g/mol. It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity. It has no hydrogen bond donors but has two hydrogen bond acceptors. The compound has three rotatable bonds. Its topological polar surface area is 49.1 Ų, and it has 12 heavy atoms .科学的研究の応用

Synthesis and Pharmacological Evaluation

- Synthetic Pathways : The synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides has been thoroughly explored. Starting with 4-chlorophenoxyacetic acid, through a series of reactions involving esterification, treatment with hydrazine hydrate, and ring closure, a variety of N-substituted derivatives were synthesized. These compounds were found to have potential anti-bacterial properties against both gram-negative and gram-positive bacteria and moderate inhibitors of α-chymotrypsin enzyme, indicating their significant antibacterial activity and moderate anti-enzymatic potential. Additionally, certain substitutions on the oxadiazole moiety led to less cytotoxic compounds (S. Z. Siddiqui et al., 2014).

Antimicrobial and Antitumor Applications

Antimicrobial Activity : Research on Mannich bases bearing the 1,3,4-oxadiazoline ring system revealed promising antimicrobial activities. The compounds synthesized showed significant efficacy against various bacterial strains, highlighting the antimicrobial potential of 1,3,4-oxadiazole derivatives (D. JagadeeshPrasad et al., 2015).

Antitumor Properties : A series of 1,3,4-oxadiazole derivatives were synthesized and screened for their anticancer activity against a variety of human cancer cell lines. One particular study found that 2-(2,5-dimethoxyphenyl)-5-propylthio-1,3,4-oxadiazole displayed excellent activity against breast cancer cell lines, indicating the potential of these derivatives as anticancer agents (N. Polkam et al., 2021).

Material Science Applications

- Photo-Luminescent Properties : The study of mesogens containing 1,3,4-oxadiazole fluorophores showed that these compounds exhibit cholesteric and nematic/smectic A mesophases with wide mesomorphic temperature ranges. Additionally, they demonstrated strong blue fluorescence emission, suggesting their applicability in photoluminescent materials and organic light-emitting diodes (OLEDs) for improved efficiency and reduced efficiency rolloff at high current densities (Jie Han et al., 2010).

将来の方向性

Future research could focus on exploring the potential biological activities of “2-[(4-Chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole” and its derivatives, given the known biological effects of 1,3,4-oxadiazole compounds . Further studies could also investigate its mechanism of action and potential applications in various fields.

特性

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS/c16-13-8-6-11(7-9-13)10-20-15-18-17-14(19-15)12-4-2-1-3-5-12/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCMRGBGBXKZCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

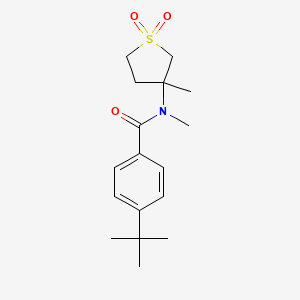

![N-tert-butyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2915566.png)

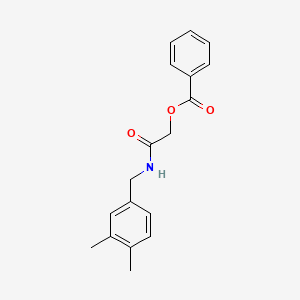

![6-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2915571.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2915575.png)

![Ethyl 2-(((3aR,4S,6R,6aS)-6-(((benzyloxy)carbonyl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate](/img/structure/B2915576.png)

![N'-(4-chlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea](/img/structure/B2915582.png)

![1-(2,5-dimethylphenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2915584.png)

![2-((3-methylbenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2915588.png)